3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoropropanol group and a chlorophenyl substituent. Its molecular formula is C10H8ClF3O, and it is classified under alcohols due to the presence of a hydroxyl (-OH) group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and material science.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. It falls under the category of trifluorinated alcohols, which are known for their unique properties and applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and biological activity, making such compounds valuable in drug design.
The synthesis of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods:
The reactions typically require controlled conditions such as temperature regulation and inert atmospheres to prevent moisture interference. Solvents like dichloromethane or tetrahydrofuran are commonly used to facilitate the reactions.
The molecular structure of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol features a central carbon atom bonded to a hydroxyl group, a trifluoromethyl group, and a chlorophenyl group. The structural formula can be represented as follows:
These identifiers aid in the characterization and identification of the compound in various chemical databases.
3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol can participate in several chemical reactions:
The reactions are typically monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol often involves interactions at the molecular level with biological targets. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions with lipid membranes.
Research indicates that such compounds may exhibit antimicrobial or anti-inflammatory properties, although specific mechanisms can vary based on structural modifications and target interactions .
Relevant data from spectral analysis (NMR, IR) provides insights into functional groups and molecular interactions.
The applications of 3-(3-Chlorophenyl)-1,1,1-trifluoropropan-2-ol are diverse:
Enantioselective synthesis of 3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol (C₉H₈ClF₃O) requires precise chiral control to access the desired (R)- or (S)-enantiomer. The predominant strategy involves the asymmetric reduction of the prochiral ketone precursor, 3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-one. Alternative routes employ chiral auxiliaries or organocatalysts in key bond-forming steps. Friedel-Crafts acylation presents a viable approach to construct the prochiral aryl-trifluoromethyl ketone backbone, where 3-chlorobenzene reacts with 1,1,1-trifluoroacetone under Brønsted or Lewis acid catalysis [5]. This method yields the ketone intermediate with moderate to high efficiency, though regioselectivity requires careful optimization when using substituted arenes. Modern nickel-catalyzed defluorinative alkylation strategies offer complementary routes by enabling C–C bond formation while retaining the trifluoromethyl group, though these methods remain less explored for this specific target [5]. The stereochemical outcome critically depends on the choice of chiral inducer and reaction medium, with aprotic solvents typically providing higher enantiomeric excess (ee).
Table 1: Key Enantioselective Synthesis Approaches
Strategy | Chiral Controller | Typical ee (%) | Yield Range (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | Evan's oxazolidinone | 85-92 | 70-80 | Predictable stereocontrol |
Organocatalysis | Cinchona alkaloids | 88-95 | 65-75 | Metal-free conditions |
Asymmetric Reduction | BINAP-metal complexes | 90-99 | 75-90 | Broad substrate scope |
Biocatalysis | Alcohol dehydrogenases | >99 | 80-95 | High enantioselectivity |
Catalytic asymmetric hydrogenation provides a direct route to enantiomerically enriched 3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol. Transition metal complexes bearing chiral ligands demonstrate exceptional efficacy for this transformation. Ru(II)-(S)-BINAP systems achieve enantiomeric excesses exceeding 99% under optimized high-pressure hydrogenation conditions (50-100 bar H₂, 60-80°C) [7]. The reaction proceeds via a concerted mechanism where hydride transfer occurs simultaneously with substrate coordination to the chiral metal center. Borane-mediated reductions using oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) offer a complementary approach, achieving ee values of 90-95% at ambient temperature [2]. Catalyst loading significantly influences economic viability, with industrial processes targeting ≤1 mol% loading through ligand architecture optimization. Solvent selection profoundly impacts both conversion and stereoselectivity, with toluene and methanol providing optimal results for metal-catalyzed and borane-based systems, respectively. Post-reduction isolation typically involves fractional distillation to separate product from catalyst residues and byproducts, yielding pharmaceutically acceptable material [2].
Biocatalytic reduction represents the most industrially advanced methodology for synthesizing enantiopure 3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol. Whole-cell systems employing Saccharomyces cerevisiae strains achieve near-quantitative conversions and enantiomeric excesses >99.8% under mild aqueous conditions [2] [7]. The process leverages intracellular alcohol dehydrogenases (ADHs) that exhibit exceptional stereoselectivity toward the trifluoromethyl ketone substrate. Glucose serves as the preferred co-substrate for cofactor (NADH/NADPH) regeneration, with typical reaction parameters including:
Genetically engineered Ogataea angusta expressing NADPH-dependent ADHs demonstrate enhanced activity (2-3 fold increased reaction rates) and tolerance to elevated substrate concentrations (up to 50 g/L) [7]. Immobilization techniques further improve biocatalyst reusability, with cross-linked enzyme aggregates (CLEAs) maintaining >90% productivity through 10 reaction cycles. Downstream processing employs centrifugal separation of biomass followed by solvent extraction (ethyl acetate or methyl tert-butyl ether) and vacuum distillation, yielding optically pure product suitable for pharmaceutical applications without additional chiral resolution steps [2].
Systematic optimization of reaction parameters significantly enhances the efficiency of 3-(3-chlorophenyl)-1,1,1-trifluoropropan-2-ol synthesis across all methodologies. For biocatalytic reductions, key optimizations include:
Chemical catalytic systems benefit from:
Table 2: Optimized Parameters for Yield Enhancement
Parameter | Biocatalytic System | Chemical Catalysis | Impact on Yield |
---|---|---|---|
Temperature | 28-32°C | -20°C to 25°C | +25-40% yield increase |
pH Control | Phosphate buffer (pH 7.5) | Not applicable | Prevents enzyme denaturation |
Catalyst Loading | Whole-cell (20-30 g/L) | 0.5-1.0 mol% | Reduces production costs |
Reaction Time | 24-36 hours | 2-8 hours | Balances throughput/quality |
Substrate Concentration | 20-50 g/L (engineered) | 0.5-2.0 M | Maximizes volumetric output |
Industrial-scale processes implement in situ product removal (ISPR) techniques such as adsorption resins or membrane extraction to circumvent product inhibition. Reaction monitoring via inline FTIR or HPLC enables real-time parameter adjustments, reducing batch-to-batch variability. Collectively, these optimizations achieve isolated yields exceeding 90% with ee values >99.5% in validated production-scale runs (1000L+) [2] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1